2-Ethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide
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Overview
Description
2-Ethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide is a synthetic organic compound that features a thiazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide typically involves multiple steps:
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Formation of the Thiazolopyridine Core: : The thiazolopyridine core can be synthesized via a cyclization reaction involving a pyridine derivative and a thioamide. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Attachment of the Phenyl Group: : The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.
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Introduction of the Butanamide Side Chain: : The final step involves the acylation of the intermediate compound with butanoyl chloride in the presence of a base like triethylamine (TEA) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, in solvents like acetonitrile (CH3CN) or dichloromethane (DCM).
Reduction: NaBH4, LiAlH4, in solvents like ethanol (EtOH) or tetrahydrofuran (THF).
Substitution: HNO3, Br2, in solvents like sulfuric acid (H2SO4) or acetic acid (CH3COOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2-Ethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation .
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Biological Studies: : The compound is used in studies to understand its interaction with biological targets, such as receptors or enzymes, which can lead to the development of new drugs .
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Chemical Biology: : It serves as a probe to study the function of thiazolopyridine-containing molecules in biological systems .
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Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyridine moiety is known to bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt critical pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridine Derivatives: Compounds like thiazolo[4,5-b]pyridine and thiazolo[5,4-d]pyrimidine share structural similarities and are studied for their biological activities.
Butanamides: Other butanamide derivatives are also explored for their pharmacological properties.
Uniqueness
2-Ethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide is unique due to its specific combination of the thiazolopyridine core and the butanamide side chain, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H19N3OS |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-ethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C18H19N3OS/c1-3-12(4-2)16(22)20-14-8-5-7-13(11-14)17-21-15-9-6-10-19-18(15)23-17/h5-12H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
OSLSOKIKXASWMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3 |
Origin of Product |
United States |
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